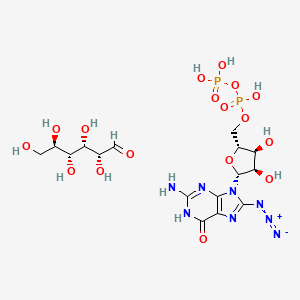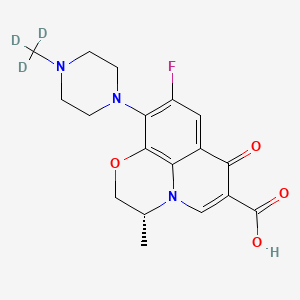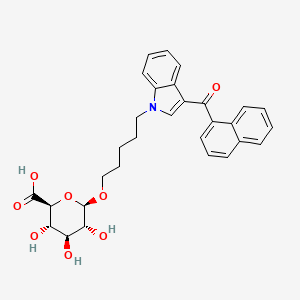
Rauvotetraphylline E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rauvotetraphylline E is a natural organic compound . It is a type of alkaloid .
Synthesis Analysis
Rauvotetraphylline E, along with other indole alkaloids, has been isolated from the aerial parts of Rauvolfia tetraphylla . The structures of these alkaloids were established using spectroscopic methods .Molecular Structure Analysis
The molecular formula of Rauvotetraphylline E is C20H18N2O3 . Its molecular weight is 334.368 . The IUPAC name for this compound is (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid .Physical And Chemical Properties Analysis
Rauvotetraphylline E is a red powder . Its exact physical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Antioxidant Properties and Phytochemicals
Rauvolfia tetraphylla, known for its medicinal properties, exhibits notable antioxidant activities. This plant has been identified with high flavonoid content, contributing to its antioxidant potential. It also presents a significant concentration of β-carotene and other nutrients, making it a valuable natural antioxidant source for the food, cosmetic, and pharmaceutical industries (Nair, Panneerselvam & Gopi, 2012).
Pharmacological Activities
Rauvolfia tetraphylla is recognized for a variety of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, cytotoxic, and cardioprotective properties. This wide range of activities is attributed to its secondary metabolites such as reserpine, ajmaline, and yohimbine. These findings highlight the plant's importance in traditional medicine and underscore its potential for developing new therapeutic agents (Shankar, Srinivas & Rao, 2019); (Nandhini & Bai, 2015).
Anticonvulsant Activity
The ethanolic extract of Rauvolfia tetraphylla leaves demonstrates significant anticonvulsant activity. This research contributes to understanding the therapeutic potential of R. tetraphylla in treating seizures and related neurological conditions (Singh, Tripathi & Singh, 2019).
Genetic Diversity and Molecular Analysis
Studies on Rauvolfia tetraphylla have also focused on its genetic diversity and molecular analysis. Understanding the genetic variability of this species is crucial for conservation efforts and potential pharmaceutical applications (Mahesh, Kumar & Sujin, 2008); (Padmalatha & Prasad, 2006).
Cytotoxic Activity
The cytotoxic activity of Rauvolfia tetraphylla, particularly against cervical cancer cells, has been observed, indicating its potential use in cancer treatment. This activity is linked to its ability to induce apoptosis in cancer cells (Santiago-Cruz et al., 2019).
Sunscreen Activity
Rauvolfia tetraphylla has been investigated for its sun protective activity. The phytochemical profile of this plant suggests its potential to be developed into a natural, effective sunscreen product (Merlin, Ratnasooriya & Pathirana, 2020).
Alkaloid Composition and Medicinal Applications
The plant is a source of various alkaloids, which are essential components in the development of drugs for various ailments. This includes the comparative study of alkaloids from different parts of the plant, highlighting its diverse medicinal applications (Verma, 2017).
Safety and Hazards
When handling Rauvotetraphylline E, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/t11-,14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPRYZHVYKRKM-CQDKDKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131847918 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

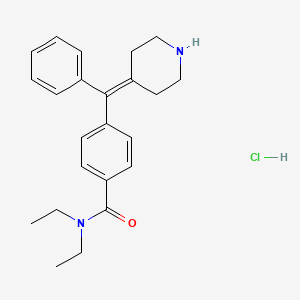


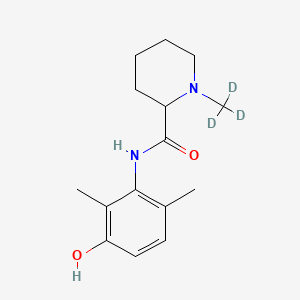
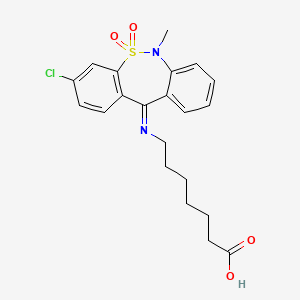
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
